Rhod-5N (potassium salt)

Description

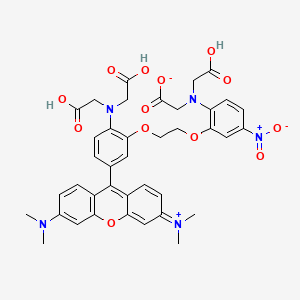

Structure

2D Structure

Properties

Molecular Formula |

C39H39N5O13 |

|---|---|

Molecular Weight |

785.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetate |

InChI |

InChI=1S/C39H39N5O13/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52) |

InChI Key |

PVSMMTANYSSLPW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)O)CC(=O)[O-] |

Origin of Product |

United States |

Molecular Basis of Calcium Sensing by Rhod 5n Potassium Salt

Structural Design and Functional Moieties

The design of Rhod-5N is a sophisticated example of molecular engineering, where distinct chemical components are integrated to create a highly specific function. The molecule is composed of two primary functional parts: a calcium chelator derived from BAPTA and a rhodamine-based fluorophore. medchemexpress.comnih.govmedchemexpress.comresearchgate.netmedchemexpress.eusigmaaldrich.cn

The core of Rhod-5N's calcium-sensing capability lies in its chelating group, which is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). medchemexpress.comnih.govsigmaaldrich.cn BAPTA is a well-known calcium chelator that binds Ca²⁺ with high selectivity over other biologically prevalent cations like magnesium (Mg²⁺) and potassium (K⁺). nih.gov In Rhod-5N, this BAPTA-like moiety provides the specific binding site for calcium ions. The structure contains nitrogen and oxygen atoms positioned to form a coordination cavity that precisely accommodates the size and charge of a calcium ion. This specific binding is the initial event that triggers the fluorescence signal.

The fluorescent signaling component of Rhod-5N is a rhodamine-like structure. medchemexpress.comnih.govresearchgate.net Rhodamines are a class of highly fluorescent dyes known for their brightness and photostability, making them excellent fluorophores for biological imaging. This part of the molecule is responsible for absorbing light at a specific wavelength and subsequently emitting light at a longer wavelength. In its free state, the fluorescence of the rhodamine moiety in Rhod-5N is suppressed. aatbio.combiomol.com

The BAPTA-derived chelator and the rhodamine fluorophore are not simply mixed but are covalently linked into a single molecular structure. nih.govresearchgate.netsigmaaldrich.cn Examination of the chemical structure reveals that these two moieties are connected through a shared benzene (B151609) ring system. This integrated design is crucial for the communication between the calcium-binding event and the fluorescence output. The IUPAC name, potassium 2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-nitrophenyl)azanediyl)diacetate, describes this complex, interconnected architecture. hodoodo.com

Table 1: Physicochemical Properties of Rhod-5N (Potassium Salt)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₉H₃₆K₃N₅O₁₃ | hodoodo.com |

| Molecular Weight | 900.03 g/mol | hodoodo.comcaymanchem.com |

| Calcium Dissociation Constant (Kd) | ~320 µM | aatbio.comtargetmol.comhodoodo.com |

| Excitation Maximum (Ca²⁺-bound) | ~551-557 nm | targetmol.comcaymanchem.comaatbio.com |

| Emission Maximum (Ca²⁺-bound) | ~576-580 nm | targetmol.comcaymanchem.comaatbio.com |

Rhodamine-like Fluorophore

Fluorescence Modulation Mechanism upon Calcium Binding

The ability of Rhod-5N to signal the presence of calcium is based on a well-defined photophysical mechanism known as Photoinduced Electron Transfer (PeT). dntb.gov.ua This process dictates whether the molecule is fluorescent or non-fluorescent.

In the absence of calcium ions, Rhod-5N is essentially non-fluorescent. aatbio.combiomol.comdbaitalia.it This "off" state is maintained by a Photoinduced Electron Transfer (PeT) process. dntb.gov.ua Upon excitation with light, the rhodamine fluorophore is promoted to an electronically excited state. However, before it can relax back to the ground state by emitting a photon (fluorescence), an electron from the nitrogen atom of the nearby BAPTA chelator is transferred to the excited fluorophore. chinesechemsoc.orgedinst.com This electron transfer provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively "quenching" or preventing fluorescence. The tertiary amino group of the BAPTA moiety acts as an electron donor, and the rhodamine acts as the electron acceptor in this process. chinesechemsoc.org

When Rhod-5N binds to a calcium ion, a significant conformational change occurs in the BAPTA portion of the molecule. The lone pair of electrons on the nitrogen atom of the BAPTA moiety, which was previously available to quench the rhodamine fluorescence, becomes engaged in coordinating the Ca²⁺ ion. This binding event significantly lowers the electron-donating ability of the chelator. As a result, the Photoinduced Electron Transfer process is inhibited. rsc.org With the non-radiative PeT pathway blocked, the excited rhodamine fluorophore can now return to its ground state by emitting a photon of light. This leads to a dramatic increase in the fluorescence quantum yield and a strong enhancement of the observed fluorescence intensity, signaling the presence of bound calcium. aatbio.comresearchgate.netbiomol.com This "on-off" switching mechanism allows for the sensitive detection of changes in calcium concentration. aatbio.com

Absence of Significant Spectral Shift upon Calcium Complexation

A defining characteristic of Rhod-5N is that its fluorescence enhancement upon binding to calcium is not accompanied by a significant shift in its excitation or emission spectra. aatbio.combiomol.combiomol.com Both the calcium-free and calcium-bound forms of Rhod-5N exhibit similar excitation and emission maxima. The primary change is the dramatic increase in fluorescence intensity. aatbio.combiomol.combiomol.com

The following table details the spectral properties of Rhod-5N (potassium salt) in its calcium-bound state:

| Spectral Property | Wavelength (nm) |

| Excitation Maximum (Ca²⁺-bound) | ~551-557 nm bertin-bioreagent.comaatbio.comaatbio.com |

| Emission Maximum (Ca²⁺-bound) | ~576-580 nm bertin-bioreagent.comaatbio.comaatbio.com |

This lack of a spectral shift means that ratiometric measurements, which rely on changes in the ratio of fluorescence intensities at two different wavelengths, are not possible with Rhod-5N. Instead, changes in calcium concentration are monitored by observing the change in fluorescence intensity at a single wavelength. biomol.com

Key Spectroscopic and Binding Characteristics in Research Applications

Calcium Binding Affinity and Dissociation Constant (Kd)

The interaction between Rhod-5N and calcium ions is fundamental to its function as an indicator. This relationship is quantified by its dissociation constant (Kd), a measure of the concentration of Ca²⁺ at which half of the Rhod-5N molecules are bound to the ion.

Specific Kd Values for Rhod-5N

Rhod-5N is characterized as a low-affinity calcium indicator, with a dissociation constant (Kd) for Ca²⁺ of approximately 320 µM. thermofisher.combertin-bioreagent.comtargetmol.comnih.govinterchim.frhodoodo.comscimedia.comulab360.com This value has been consistently reported across various sources and is a defining feature of this probe. bertin-bioreagent.comtargetmol.comnih.govinterchim.frhodoodo.comscimedia.comulab360.com The Kd was determined at 22°C in a solution of 100 mM KCl and 10 mM MOPS at a pH of 7.2. thermofisher.com It is important to note that the Kd value can be influenced by factors such as pH, temperature, and ionic strength, and in situ calibrations within cellular environments often yield significantly higher values than those determined in vitro. thermofisher.com

Suitability for Calcium Measurements within Specific Concentration Ranges

The low calcium binding affinity of Rhod-5N makes it particularly well-suited for measuring Ca²⁺ concentrations in the range of 10 µM to 1 mM. thermofisher.cominterchim.frulab360.combiomol.com This capability is crucial for studying cellular compartments or events associated with large and rapid changes in calcium levels, such as the endoplasmic reticulum, where high-affinity dyes would be saturated and thus insensitive to fluctuations. bertin-bioreagent.com

Comparative Analysis with High-Affinity Calcium Indicators

In contrast to Rhod-5N, high-affinity calcium indicators like Rhod-2 have a much lower Kd, in the nanomolar range (e.g., 570 nM for Rhod-2). thermofisher.com This high affinity makes them ideal for detecting small, resting-level fluctuations in cytosolic calcium. However, they become easily saturated in environments with high calcium concentrations, rendering them unable to quantify large calcium transients. The lower affinity of Rhod-5N, therefore, provides a distinct advantage for investigating cellular processes involving substantial calcium fluxes. ulab360.combiomol.com Like its parent compound Rhod-2, Rhod-5N is essentially non-fluorescent in the absence of divalent cations and exhibits a significant increase in fluorescence upon binding to Ca²⁺ without a spectral shift. interchim.frulab360.combiomol.comaatbio.com

Selectivity for Divalent Cations

An essential characteristic of any calcium indicator is its ability to selectively bind to Ca²⁺ in the presence of other biologically relevant divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within the cell.

Minimal Detectable Response to Magnesium Ion Concentrations

Rhod-5N belongs to the tetracarboxylate family of Ca²⁺ indicators, which are specifically designed to exhibit excellent selectivity for calcium over magnesium. nih.gov Research indicates that Rhod-5N shows a minimal detectable response to magnesium ion concentrations, ensuring that the fluorescence signal accurately reflects changes in calcium levels rather than fluctuations in magnesium.

Binding Affinity and Interactions with Heavy Metal Cations

While highly selective for Ca²⁺ over Mg²⁺, BAPTA-based indicators like Rhod-5N can bind to various heavy metal cations with substantially higher affinity than to Ca²⁺. thermofisher.com Studies have shown that Rhod-5N exhibits a strong response to heavier ions such as cadmium (Cd²⁺) and lead (Pb²⁺), and to a lesser extent, zinc (Zn²⁺) and manganese (Mn²⁺). thermofisher.comthermofisher.com In fact, the dissociation constant of Rhod-5N for Cd²⁺ has been determined to be as low as 1.4 nM. thermofisher.comresearchgate.net This high affinity has led to the exploration of Rhod-5N as a fluorescent sensor for detecting Cd²⁺, with high selectivity over other interfering cations except for Pb²⁺. nih.gov When measuring calcium, the presence of these heavy metal ions can cause perturbations, which can be controlled by using a heavy metal-selective chelator. thermofisher.com

Optical Properties Relevant to Fluorescent Detection

The utility of Rhod-5N as a fluorescent indicator is defined by its optical properties, specifically its excitation and emission wavelengths and the change in fluorescence intensity upon binding to calcium.

Excitation and Emission Maxima (e.g., 551 nm/576 nm or 557 nm/580 nm)

Rhod-5N is a long-wavelength indicator, which is advantageous for experiments in cells and tissues that exhibit high levels of autofluorescence at shorter wavelengths. thermofisher.com Upon binding with Ca²⁺, Rhod-5N exhibits distinct excitation and emission maxima. However, the precise values reported in the literature vary slightly across different sources and experimental conditions. The Ca²⁺-bound form of Rhod-5N has reported excitation and emission peaks at approximately 551 nm and 576 nm, respectively. thermofisher.comtargetmol.combiomol.comscimedia.com Other studies have documented these maxima at 557 nm for excitation and 580 nm for emission. aatbio.comaatbio.com A further source places the peaks at 555 nm (excitation) and 578 nm (emission). fluorofinder.com It is noted that the Ca²⁺-free form of the indicator has an excitation maximum around 549 nm but is essentially non-fluorescent, while the Ca²⁺-bound state fluoresces intensely with excitation/emission maxima of 551/576 nm. thermofisher.com

| Excitation Maximum (nm) | Emission Maximum (nm) | Source Citation |

|---|---|---|

| 551 | 576 | thermofisher.comtargetmol.combiomol.comscimedia.com |

| 557 | 580 | aatbio.comaatbio.com |

| 555 | 578 | fluorofinder.com |

Magnitude of Fluorescence Enhancement upon Calcium Saturation (e.g., >100-fold)

A critical characteristic of Rhod-5N is the significant increase in its fluorescence quantum yield upon binding to Ca²⁺. In its unbound state, Rhod-5N is essentially non-fluorescent. aatbio.cominterchim.frdbaitalia.itbiomol.com When it binds to Ca²⁺, it undergoes a conformational change that results in a dramatic enhancement of its fluorescence intensity without a significant shift in its emission wavelength. aatbio.cominterchim.frdbaitalia.it This large increase in brightness is a key feature for its use in detecting Ca²⁺. The fluorescence intensity increase upon Ca²⁺ saturation is typically greater than 100-fold. thermofisher.com This substantial enhancement provides a high signal-to-background ratio, enabling sensitive detection of changes in Ca²⁺ concentration. dbaitalia.it

| Characteristic | Description | Source Citation |

|---|---|---|

| Fluorescence in Unbound State | Essentially non-fluorescent | aatbio.cominterchim.frdbaitalia.itbiomol.com |

| Fluorescence Enhancement | Typically >100-fold upon Ca²⁺ saturation | thermofisher.com |

Applications in Biological and Biochemical Research

Measurement of Intracellular Calcium Concentrations

The acetoxymethyl (AM) ester form of Rhod-5N is cell-permeant and, once inside a cell, is hydrolyzed by intracellular esterases to produce the active, membrane-impermeant Rhod-5N. caymanchem.com This characteristic allows for its use in living cells to investigate dynamic changes in intracellular free Ca²⁺ concentrations. aatbio.com

Low-affinity calcium indicators such as Rhod-5N are invaluable for studying organelles that maintain high concentrations of calcium. caymanchem.comvulcanchem.com

The endoplasmic reticulum (ER) is a major intracellular calcium store. Low-affinity dyes are essential for monitoring the high luminal Ca²⁺ concentrations within the ER, as high-affinity indicators would be unresponsive to changes. caymanchem.combertin-bioreagent.comglpbio.cn Studies have utilized dyes like Fluo-5N, a compound related to Rhod-5N, to measure Ca²⁺ changes within the ER. For instance, after loading cells with Fluo-5N AM, the dye can be washed from the cytoplasm, leaving the indicator trapped within the ER to monitor its internal calcium dynamics. nih.gov This technique allows researchers to observe processes like the continuous replenishment of Ca²⁺ within the ER, which is crucial for sustained cellular signaling, such as the persistent release of neurotransmitters from photoreceptor cells in darkness. nih.gov

Mitochondria are vital in cellular Ca²⁺ homeostasis, and accurately measuring mitochondrial Ca²⁺ concentration ([Ca²⁺]M) is critical for understanding their function. nih.gov There has been a notable discrepancy between [Ca²⁺]M values reported by targeted proteins and fluorescent dyes. psu.edunih.gov However, research using Rhod-5N has helped to reconcile these differences. Studies have shown that Rhod-5N provides [Ca²⁺]M measurements that are consistent with those obtained using targeted aequorin, suggesting that previous discrepancies were largely due to the use of higher-affinity fluorescent dyes. psu.edunih.gov

In HeLa cells, Rhod-5N was used to measure agonist-induced [Ca²⁺]M signaling at both the single-cell and subcellular levels. psu.edu The study found significant heterogeneity in [Ca²⁺]M increases among different mitochondrial regions within the same cell. psu.edunih.gov For example, following stimulation with histamine, the [Ca²⁺]M increase in mitochondria near the nucleus was more than double that in mitochondria located farther away. psu.edunih.gov This research established an apparent in situ intramitochondrial Kd for Rhod-5N of around 0.5 mM. psu.edunih.gov

| Parameter | Value | Context | Source |

|---|---|---|---|

| Kd for Ca²⁺ (in vitro) | ~320 µM | General use | aatbio.com |

| Kd for Ca²⁺ (in vitro, alternative) | 19 µM | Manufacturer data | caymanchem.com |

| Apparent Kd (in situ, mitochondria) | ~0.5 mM (500 µM) | HeLa Cells | psu.edunih.gov |

| Apparent Kd (in situ, t-system) | 0.872 mM (872 µM) | Skeletal muscle fibers | rupress.org |

The sarcoplasmic reticulum (SR) is the primary Ca²⁺ storage and release site in muscle cells, essential for muscle contraction. pnas.orgbiorxiv.org The release of Ca²⁺ from the SR is a tightly regulated process that can lead to calcium oscillations. nih.gov While direct studies citing Rhod-5N for SR Ca²⁺ oscillations are less common, related low-affinity dyes like Fluo-5N are used extensively for this purpose. In permeabilized canine ventricular myocytes, SR-entrapped Fluo-5N was used to monitor intra-SR [Ca²⁺] during Ca²⁺ release, revealing how different cytosolic Ca²⁺ levels modulate the degree of SR Ca²⁺ depletion. nih.gov This type of research is fundamental to understanding the mechanisms of both normal cardiac function and arrhythmia. nih.gov

In skeletal muscle, Rhod-5N has been employed as a nanosensor by trapping it within the sealed transverse-tubule (t-system). pnas.orgryr1.org This innovative technique allows for the quantitative monitoring of Ca²⁺ handling properties in the junctional space between the t-system and the sarcoplasmic reticulum. pnas.org By measuring the fluorescence of trapped Rhod-5N, researchers can detect the leak of Ca²⁺ from ryanodine (B192298) receptors (RyR), the activity of the plasma membrane Ca²⁺ ATPase (PMCA), and store-operated calcium entry (SOCE). rupress.orgpnas.orgryr1.org This method has been applied to study human muscle fibers, including those from individuals with malignant hyperthermia, to detect altered Ca²⁺ handling. pnas.org

| Cell/Tissue Type | Compartment | Key Finding | Source |

|---|---|---|---|

| HeLa Cells | Mitochondria | Histamine-induced [Ca²⁺]M peaks averaged ~25 µM and showed significant subcellular heterogeneity. | psu.edunih.gov |

| Human Skeletal Muscle | T-system | Trapped Rhod-5N acts as a nanosensor to detect RyR Ca²⁺ leak and PMCA activity. | pnas.org |

| Frog Skeletal Muscle | Myoplasm | Does not track the kinetics of Ca²⁺ transients with the same fidelity as furaptra. | nih.gov |

| Motor Nerve Terminals | Mitochondria | Stimulation-evoked fluorescence increases were localized within mitochondria. | researchgate.net |

Studies in Specific Cell Types and Physiological Contexts

Calcium Homeostasis in Ventricular Myocyte T-tubules

The unique properties of Rhod-5N make it a valuable tool for investigating calcium dynamics in specialized microdomains like the transverse tubules (t-tubules) of ventricular myocytes. Researchers have successfully employed Rhod-5N to perform direct measurements of calcium concentration within sealed t-tubules, designated as [Ca²⁺]st. nih.gov In one key study, the low-affinity Ca²⁺ indicator was trapped within the t-tubules of mouse ventricular myocytes. nih.gov Confocal microscopy imaging revealed that under normal conditions, the sealed t-tubules contain a low concentration of Ca²⁺. nih.gov

This methodology allowed for the quantification of t-tubular Ca²⁺ levels by comparing the fluorescence of Rhod-5N in the presence of Ca²⁺ with its fluorescence when saturated with cadmium (Cd²⁺), which binds with a much higher affinity. nih.gov The findings demonstrated that the total Rhod-5N fluorescence from t-tubular Ca²⁺ was approximately 15 times smaller than the fluorescence induced by Cd²⁺, enabling an estimation of the actual [Ca²⁺]st. nih.gov Such direct measurements are crucial for understanding the role of the t-tubule system in excitation-contraction coupling and how it maintains its distinct calcium environment. nih.govrupress.org The technique has also been applied to study store-operated Ca²⁺ entry (SOCE) in skinned skeletal muscle fibers, where Rhod-5N fluorescence trapped in resealed t-tubules is monitored to assess Ca²⁺ influx. nih.govphysiology.org

Neuronal Calcium Dynamics

In neuroscience, Rhod-5N is utilized to monitor calcium dynamics in neuronal compartments, particularly where Ca²⁺ concentrations can reach high levels that would saturate high-affinity indicators. nih.govacs.org Its application extends to measuring changes in both intracellular and extracellular calcium. For instance, the cell-impermeant form of Rhod-5N has been used to image the depletion of extracellular Ca²⁺ in the synaptic cleft following high-frequency stimulation in hippocampal slices. nih.gov These experiments showed a distinct drop in Rhod-5N fluorescence that began with the onset of the postsynaptic current, providing direct evidence for activity-dependent depletion of local extracellular calcium. nih.gov

The acetoxymethyl (AM) ester form of Rhod-5N, which is cell-permeant, allows for the study of intracellular calcium in compartments like the endoplasmic reticulum (ER), where calcium levels are high. biomol.comcaymanchem.com While high-affinity indicators are often used to measure transient calcium increases in the cytosol of dendrites and spines, low-affinity indicators like Rhod-5N and its analogues (e.g., Rhod-FF) are recommended for detecting Ca²⁺ changes evoked by synaptic stimulation, which can involve larger concentration shifts. oertner.comunits.it The ability to measure these high calcium concentrations is critical for understanding processes like neurotransmitter release, synaptic plasticity, and excitotoxicity. acs.orgunits.it

Integration into Advanced Imaging and Spectroscopic Methodologies

Rhod-5N is a versatile probe that can be integrated into various analytical platforms to study calcium signaling. interchim.fraatbio.comulab360.com

Fluorescence Microscopy for Intracellular Calcium Visualization

Fluorescence microscopy is a primary application for Rhod-5N, enabling the visualization of calcium dynamics within live cells and specific subcellular regions. aatbio.comaatbio.com When the cell-permeant AM ester form of Rhod-5N is loaded into cells, it is cleaved by intracellular esterases, trapping the active, calcium-sensitive dye in the cytosol. biomol.comcaymanchem.com Due to its low affinity, it is particularly useful for imaging compartments with high calcium concentrations, such as the endoplasmic reticulum or mitochondria, where high-affinity dyes would be saturated and unable to report fluctuations. bertin-bioreagent.comtargetmol.comsigmaaldrich.com Confocal laser-scanning microscopy, in particular, leverages Rhod-5N to obtain high-resolution spatial and temporal information on calcium transients in structures like myocyte t-tubules and neuronal processes. nih.govphysiology.org

Flow Cytometry for Cellular Calcium Analysis

Rhod-5N and its analogues are suitable for use in flow cytometry to analyze calcium mobilization in cell populations. interchim.fraatbio.comspringernature.com This technique allows for the rapid, high-throughput measurement of changes in intracellular calcium in thousands of individual cells in response to stimuli. aatbio.com Cells loaded with the AM ester of Rhod-5N will exhibit an increase in fluorescence upon a rise in intracellular calcium, which can be detected by the flow cytometer. This approach is valuable for screening compounds that affect calcium signaling and for studying the heterogeneity of calcium responses across a cell population. bmglabtech.com

Fluorescence Spectroscopy for Quantitative Calcium Determination

Fluorescence spectroscopy, using instruments like a cuvette-based spectrofluorometer, allows for the quantitative determination of calcium concentrations in cell populations or solutions using Rhod-5N. aatbio.comnih.gov The method relies on measuring the fluorescence intensity of the dye, which correlates with the concentration of free Ca²⁺. nih.gov A key advantage of Rhod-5N is its utility in environments where calcium levels are high. interchim.fraatbio.com Studies have detailed methods for the spectroscopic determination of high calcium concentrations with Rhod-5N, even in solutions with high ionic strength, by carefully modeling the influence of pH and other ions on the dye's fluorescence and binding constants. nih.gov This makes it a robust tool for quantitative biochemical assays. nih.gov

Fluorescence Microplate Reader Assays for High-Throughput Screening

The spectral properties of Rhod-5N are well-suited for fluorescence microplate readers, which are instrumental in high-throughput screening (HTS) for drug discovery. aatbio.comaatbio.com These assays are used to screen large libraries of compounds for their effects on G-protein coupled receptors (GPCRs) and ion channels, both of which often signal through changes in intracellular calcium. bmglabtech.comnih.gov Cells are cultured in microplates, loaded with a cell-permeant version of the calcium indicator, and then exposed to test compounds. aatbio.comthermofisher.com A fluorescence plate reader automatically measures the change in fluorescence in each well, providing a rapid and efficient means of identifying potential drug candidates that modulate calcium signaling pathways. aatbio.comnih.gov

Development of Calcium-Sensitive Sensor Systems

The unique properties of Rhod-5N have led to its use in the development of advanced calcium-sensitive sensor systems. These systems are designed for the precise and dynamic measurement of calcium concentrations in various biological contexts.

Incorporation into Hydrogel Particles for Optical Calcium Determination

An innovative application of Rhod-5N involves its incorporation into hydrogel particles to create optical sensors for calcium determination. vulcanchem.comdb-thueringen.de These micro- and nanoparticles, synthesized through methods like microflow photochemical synthesis, encapsulate the Rhod-5N dye within a polymer matrix. vulcanchem.com This encapsulation provides a stable environment for the dye and allows for the creation of sensors that can be used to map calcium concentrations in specific microenvironments. rsc.org For instance, polyacrylamide-based hydrogels containing Rhod-5N have been used to create fiber optic sensors for monitoring calcium levels. acs.org The hydrogel matrix, often composed of materials like polyacrylamide-MBA, protects the dye and allows for reversible and repeatable measurements. acs.org These hydrogel-based sensors have demonstrated a proportional increase in emission intensity with increasing calcium concentrations, enabling quantitative analysis. acs.org

Applications for Fast Optical Determination in Small Analyte Volumes

Rhod-5N-based sensor systems are particularly valuable for the rapid optical determination of calcium in very small sample volumes. vulcanchem.com The high fluorescence enhancement of Rhod-5N upon calcium binding allows for sensitive detection even with minimal amounts of analyte, often below 10 microliters. vulcanchem.com This capability is crucial for applications where sample volume is limited, such as in microfluidic devices or when analyzing subcellular compartments. The fast response kinetics of Rhod-5N binding to calcium contribute to the rapid nature of these measurements. db-thueringen.de This approach has been successfully used to determine calcium concentrations up to 0.50 mM in small volumes. vulcanchem.com

Methodological Considerations and Experimental Nuances

Probe Loading and Intracellular Delivery

The effective delivery of Rhod-5N into the cellular interior is a critical prerequisite for accurate calcium measurements. The choice of loading strategy depends on the chemical form of the probe—either the cell-impermeant potassium salt or its cell-permeant acetoxymethyl (AM) ester analogue.

Rhod-5N in its potassium salt form is a water-soluble molecule that cannot passively cross the lipid bilayer of cell membranes. nih.govbiotium.com Consequently, its introduction into the cytosol requires invasive techniques that physically breach the cell membrane. These methods are often chosen for single-cell studies or when precise control over the intracellular indicator concentration is necessary.

Commonly employed invasive loading techniques include:

Microinjection: This technique involves using a fine glass micropipette to directly inject a solution containing the Rhod-5N salt into the cytoplasm of a target cell. nih.govbiomol.comthermofisher.com It allows for the delivery of the probe into a single cell, which can be particularly useful for studying cellular processes in isolation or within a multicellular context where only specific cells are of interest. bitesizebio.com

Patch-Pipette Infusion: In electrophysiological studies, the Rhod-5N salt can be included in the solution filling the patch-pipette. nih.govthermofisher.comulab360.com As the pipette forms a high-resistance seal with the cell membrane (the "whole-cell" configuration), the indicator diffuses from the pipette into the cell's interior, allowing for simultaneous electrophysiological recording and calcium imaging.

Pinocytotic Reagents: While less common for Rhod-5N salt itself, a related technique involves the use of pinocytotic cell-loading reagents. nih.govthermofisher.comthermofisher.com These reagents facilitate the uptake of membrane-impermeant molecules into pinocytic vesicles. The vesicles can then be lysed, releasing the indicator into the cytoplasm. nih.gov This method is more typically used for dextran-conjugated indicators to ensure they remain in the cytosol and avoid compartmentalization. nih.gov

These methods, while effective, require specialized equipment and significant technical expertise. They are generally not suitable for high-throughput applications. biomol.com

To overcome the limitations of invasive loading, a cell-permeant version of the probe, Rhod-5N AM, is widely used. thermofisher.comaatbio.comcaymanchem.com In this form, the negatively charged carboxylate groups of the BAPTA chelator portion of Rhod-5N are masked by acetoxymethyl (AM) esters. biomol.com This modification renders the molecule uncharged and more hydrophobic, allowing it to readily diffuse across intact cell membranes into the cytoplasm. biotium.combiomol.com

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, cell-impermeant Rhod-5N potassium salt. biomol.combitesizebio.com This process effectively traps the fluorescent indicator inside the cell. bitesizebio.com A mild non-ionic detergent, such as Pluronic® F-127, is often used to aid the dispersion of the hydrophobic AM ester in aqueous loading buffers. aatbio.combiotium.com The typical protocol involves incubating cells with a working solution of Rhod-5N AM (usually in the range of 1-5 µM) for 15 to 60 minutes. thermofisher.comthermofisher.comaatbio.com

After the AM esters are cleaved, the resulting fluorescent indicator is negatively charged and should be well-retained within the cytoplasm. biomol.com However, many cell types possess organic anion transporters in their membranes that can actively extrude the de-esterified indicator back into the extracellular medium. biotium.com This leakage can lead to a gradual decrease in the intracellular fluorescence signal and an increase in background fluorescence, compromising the quality of calcium measurements. biotium.com

To counteract this, anion transporter inhibitors such as probenecid (B1678239) are frequently added to the cell medium during and after the loading process. thermofisher.comaatbio.com Probenecid blocks the transporters responsible for dye extrusion, thereby enhancing the intracellular retention of Rhod-5N and ensuring a more stable and robust fluorescent signal for the duration of the experiment. aatbio.combiotium.com A typical concentration for probenecid is in the range of 1-2.5 mM. thermofisher.comaatbio.com

Utilization of Cell-Permeant Analogues (e.g., Rhod-5N AM Ester)

Environmental Factors Influencing Calcium Binding Characteristics

The accuracy of calcium concentration measurements using Rhod-5N is critically dependent on its dissociation constant (Kd), which defines the affinity of the probe for Ca²⁺ ions. It is important to recognize that the Kd is not an immutable value; it can be significantly influenced by various environmental and intracellular factors. biomol.comthermofisher.comigem.org

The dissociation constant of calcium indicators is known to be sensitive to the ionic strength of the surrounding medium. biomol.comigem.orgacs.org While Rhod-5N has a reported Kd of approximately 320 µM under standard physiological buffer conditions, this value is expected to change in environments with high ionic strength. thermofisher.comacs.org For instance, research conducted in high ionic strength solutions, such as those used for studying protein crystals or in specific biological fluids like seawater, has shown that the Kd of fluorescent indicators can be altered. acs.orgnih.gov One study noted that for the dye Rhod-2, the response curve shifted to a higher Ca²⁺ concentration in a high osmotic strength solution, indicating a change in its apparent Kd. acs.org Therefore, for accurate quantification of calcium in high ionic strength environments, it is crucial to perform an in situ calibration of Rhod-5N to determine its effective Kd under those specific experimental conditions. thermofisher.comacs.org

The calcium-binding and spectroscopic properties of BAPTA-based indicators, including Rhod-5N, are pH-sensitive. nih.govucl.ac.uk Changes in pH can affect the protonation state of the chelator, thereby altering its affinity for calcium ions and, consequently, its Kd. nih.gov This is a critical consideration for experiments where cellular pH may fluctuate, such as during intense metabolic activity or in specific subcellular compartments. One study specifically highlighted that quantifying bone marrow interstitial pH was a necessary step before measuring calcium concentration due to the pH sensitivity of Rhod-5N. nih.gov The researchers performed calibration curves for the indicator at different pH values (6.8, 7.0, and 7.4) to ensure accurate calcium measurements within the observed physiological pH range. nih.gov While they noted no significant differences in the calibration within that particular range, it underscores the principle that significant pH deviations can impact the probe's response and must be accounted for. nih.govucl.ac.uk

Data Tables

Table 1: Properties of Rhod-5N and Related Compounds This table summarizes key properties of Rhod-5N and its AM ester form.

| Compound | Form | Cell Permeability | Reported Kd for Ca²⁺ (in buffer) | Typical Loading Method |

|---|---|---|---|---|

| Rhod-5N (potassium salt) | Salt | Impermeant | ~320 µM thermofisher.comaatbio.comacs.orgaatbio.com | Microinjection, Patch-Pipette Infusion nih.govthermofisher.com |

| Rhod-5N AM | Acetoxymethyl Ester | Permeant | N/A (precursor) | Incubation aatbio.comaatbio.com |

Table 2: Common Reagents Used with Rhod-5N This table lists reagents commonly used in conjunction with Rhod-5N for cellular imaging.

| Reagent | Class | Purpose | Typical Concentration |

|---|---|---|---|

| Pluronic® F-127 | Non-ionic detergent | Dispersing agent for AM esters aatbio.combiotium.com | ~0.02-0.04% aatbio.cominterchim.fr |

| Probenecid | Anion transporter inhibitor | Prevents dye leakage from cells aatbio.combiotium.com | 1-2.5 mM thermofisher.comaatbio.com |

Impact of Temperature, Viscosity, and Protein Binding on Kd Values

The dissociation constant (Kd), a critical parameter representing the affinity of Rhod-5N for calcium ions (Ca²⁺), is not an immutable value. It is significantly influenced by the experimental environment. Factors such as temperature, ionic strength, viscosity, and crucially, binding to proteins can alter the Kd. nih.govulab360.comaatbio.com Consequently, the Kd value determined in a controlled in vitro solution is often significantly different—typically higher—than the apparent Kd observed within the complex milieu of a cell. ulab360.comaatbio.com

This discrepancy arises because the intracellular environment, with its high concentration of proteins and other macromolecules, affects the indicator's Ca²⁺-binding and spectroscopic properties. nih.govnih.gov For instance, studies on the similar low-affinity indicator Fluo-5N have shown that the presence of bovine serum albumin (BSA) at concentrations mimicking the cellular environment can decrease the maximal fluorescence and reduce the indicator's affinity for Ca²⁺ by as much as threefold. researchgate.net This highlights the general principle that protein binding can substantially shift an indicator's apparent affinity.

For Rhod-5N, the commonly cited in vitro Kd is approximately 320 µM. ulab360.compsu.edu However, in situ calibrations performed within cellular compartments have reported higher values. For example, in studies of mitochondria within intact HeLa cells, the apparent in situ Kd for Rhod-5N was determined to be around 470 µM to 0.5 mM. nih.govnih.gov This underscores the necessity of performing in situ calibrations to obtain accurate quantitative Ca²⁺ measurements in cellular studies. nih.govigem.org

| Condition | Reported Kd Value (µM) | Reference |

|---|---|---|

| In Vitro (cell-free solution) | ~320 | ulab360.compsu.edu |

| In Situ (intramitochondrial) | ~470 - 500 | nih.govnih.gov |

Calibration Methodologies for Quantitative Calcium Measurements

Accurate quantification of Ca²⁺ concentrations using Rhod-5N requires rigorous calibration procedures to convert raw fluorescence signals into absolute concentration values.

In vitro calibration is performed in cell-free environments where the free Ca²⁺ concentration can be precisely controlled. biorxiv.org A standard method involves using Ca²⁺ buffers, typically based on the chelator EGTA, to create a series of solutions with known Ca²⁺ concentrations spanning the detection range of Rhod-5N (approximately 10 µM to 10 mM). thermofisher.com The fluorescence intensity (F) of the dye is measured at each concentration.

The relationship between fluorescence and Ca²⁺ concentration is commonly described by the Grynkiewicz equation: [Ca²⁺] = Kd × (F - Fmin) / (Fmax - F) nih.govresearchgate.net

Where:

F is the measured fluorescence intensity at a given Ca²⁺ level.

Fmin is the fluorescence in the complete absence of Ca²⁺ (determined using a Ca²⁺-free solution with a chelator).

Fmax is the fluorescence at a saturating Ca²⁺ concentration (e.g., ≥10 mM for Rhod-5N). thermofisher.com

An alternative technique for determining Fmax involves using a surrogate ion to which the indicator binds with very high affinity. For Rhod-5N, cadmium (Cd²⁺) can be used. nih.govresearchgate.net The fluorescence in the presence of a saturating concentration of Cd²⁺ (e.g., 1 mM) can serve as a reliable Fmax proxy, against which Ca²⁺-induced fluorescence can be compared. nih.gov For example, one study found that the fluorescence of Rhod-5N with 1 mM Ca²⁺ was approximately 50.9% of that with 1 mM Cd²⁺. nih.gov

| Technique | Description | Key Components |

|---|---|---|

| Ca²⁺ Titration | Measuring fluorescence across a range of precisely known Ca²⁺ concentrations. | Ca²⁺/EGTA buffers, Fmin and Fmax determination. biorxiv.orgthermofisher.com |

| Surrogate Ion Saturation | Using a saturating concentration of a high-affinity ion like Cd²⁺ to determine Fmax. | Cd²⁺ solution (e.g., 1 mM). nih.gov |

Calibrating Rhod-5N in situ—within specific cellular compartments—presents significant challenges. nih.gov The primary difficulty is exposing the trapped indicator to calibration solutions of known Ca²⁺ concentrations without disrupting the cellular architecture. nih.govcellphysiolbiochem.com

Several approaches have been developed to overcome these hurdles:

Skinned Fibers with Ionophores : In studies of the muscle t-tubular system, fibers can be mechanically "skinned," which traps Rhod-5N within the sealed t-system while allowing the intracellular environment to be controlled. nih.gov To calibrate the trapped dye, Ca²⁺ ionophores such as A23187 and ionomycin (B1663694) are used to make the t-system membrane permeable to external Ca²⁺, allowing equilibration with calibration solutions. nih.gov

Cell Permeabilization and Uncouplers : For calibrating Rhod-5N within mitochondria, cells can be loaded with the indicator and then permeabilized. nih.govnih.gov Perfusion with calibration buffers containing a mitochondrial uncoupler like FCCP dissipates the membrane potential, allowing Ca²⁺ to equilibrate across the mitochondrial membrane and enabling the creation of an intracellular calibration curve. nih.govnih.gov

Surrogate Ion Reference in Sealed Compartments : When compartments like t-tubules are sealed and cannot be easily exposed to external solutions, an alternative is to co-trap Rhod-5N with a saturating concentration of Cd²⁺. nih.gov The strong, stable fluorescence from the Cd²⁺-bound dye provides a maximal fluorescence reference (Fmax) that can be used to calibrate the Ca²⁺-dependent signals measured in parallel experiments. nih.gov

| System | Challenge | Approach |

|---|---|---|

| Muscle T-Tubule System | Exposing trapped dye to known [Ca²⁺]. | Use of skinned fibers and subsequent application of Ca²⁺ ionophores (A23187, ionomycin). nih.gov |

| Mitochondria | Equilibrating [Ca²⁺] across the inner membrane. | Cell permeabilization followed by perfusion with calibration buffers containing an uncoupler (FCCP). nih.govnih.gov |

| Sealed T-Tubules | Determining Fmax in an inaccessible compartment. | Using Cd²⁺ as a surrogate ion to generate a maximal fluorescence signal for reference. nih.gov |

Rhod-5N is a non-ratiometric, single-wavelength indicator. nih.govbiotium.com This means that Ca²⁺ binding causes a change in fluorescence intensity at a single wavelength, without a shift in its excitation or emission spectrum. ulab360.comaatbio.com This characteristic has significant implications for quantitative analysis.

The primary drawback of non-ratiometric indicators is that the measured fluorescence intensity is susceptible to confounding factors unrelated to the Ca²⁺ concentration. researchgate.netbiotium.comnih.gov These factors include:

Uneven Dye Loading or Distribution : Variations in indicator concentration between cells or even within different regions of a single cell can be misinterpreted as differences in Ca²⁺ levels. biotium.comnih.gov

Cell Thickness and Path Length : Changes in cell volume or shape can alter the optical path length, affecting the detected fluorescence intensity. nih.gov

Photobleaching and Dye Leakage : Over the course of an experiment, the indicator can be destroyed by light (photobleaching) or leak out of the cell, both of which lead to a decrease in signal that is independent of any physiological Ca²⁺ change. biotium.comnih.gov

In contrast, ratiometric indicators (like Fura-2) undergo a spectral shift upon ion binding, allowing for the measurement of fluorescence at two different wavelengths. igem.orgbiotium.com The ratio of these two intensities is largely independent of the aforementioned artifacts, providing a more robust and reliable quantitative measurement. nih.govunits.it Therefore, while Rhod-5N is invaluable for detecting high Ca²⁺ concentrations, its non-ratiometric nature means that quantitative results must be interpreted with caution and require careful experimental controls and calibration. nih.govnih.gov

Limitations and Critical Interpretations in Research Data

Kinetic Fidelity in Tracking Rapid Calcium Transients

Rhod-5N's ability to accurately follow rapid changes in intracellular calcium concentrations has been a subject of critical evaluation.

Delayed Tracking Compared to Other Indicators (e.g., Furaptra)

Studies comparing Rhod-5N with other calcium indicators have revealed significant differences in their kinetic performance. When measured against Furaptra, an indicator known for its rapid tracking of calcium transients (Δ[Ca²⁺]), Rhod-5N exhibits a delayed response. nih.govresearchgate.netnih.gov Specifically, the full duration at half-maximum (FDHM) of the fluorescence change (ΔF) in response to an action potential is larger with Rhod-5N than with Furaptra. nih.govresearchgate.netnih.gov This suggests that Rhod-5N does not track the time course of Δ[Ca²⁺] with complete kinetic fidelity. nih.govresearchgate.netnih.gov This slower response time can lead to an overestimation of the duration of calcium spikes. physiology.org

Time-Dependent Decrease in Fluorescence Signal Amplitude Post-Injection

A notable characteristic of Rhod-5N is a time-dependent decrease in the amplitude of its fluorescence signal (ΔF/FR) following its injection into cells. nih.gov In experiments with frog single muscle fibers, a substantial decline in the fractional change in fluorescence was observed over time, even when the underlying calcium transient was stable. nih.gov For instance, the peak amplitude of the ΔF/FR signal was observed to decrease by as much as 47-51% between 5-10 minutes and 50-75 minutes post-injection. nih.gov This decline could be misinterpreted as a decrease in the amplitude of the calcium transient itself, potentially stemming from cellular damage or a toxic effect of the indicator. nih.gov

Potential for Time-Dependent Subcellular Redistribution

The observed time-dependent decrease in Rhod-5N's fluorescence signal may not solely reflect changes in calcium concentration. nih.gov One hypothesis is that Rhod-5N molecules may undergo a time-dependent redistribution from the cytosol into intracellular compartments. nih.gov This potential for subcellular redistribution is a critical consideration, as the cationic nature of the AM ester forms of rhodamine-based indicators can lead to their accumulation in mitochondria, driven by the mitochondrial membrane potential. thermofisher.com While this property has been utilized to selectively measure mitochondrial calcium, the interpretation is not universally supported and requires careful validation. thermofisher.compsu.edu

Non-Specific Staining and Interpretive Caveats

Beyond its kinetic limitations, Rhod-5N can exhibit non-specific binding, particularly in the context of tissue injury and degenerative processes.

Observation of "Fluorophilia" in Injured Neural Tissue

Research has uncovered a phenomenon termed "fluorophilia," where injured neurons demonstrate an affinity for fluorescein (B123965) and rhodamine-based dyes, including Rhod-5N. nih.gov In studies of traumatic brain injury, Rhod-5N was found to stain degenerating neurons in a manner remarkably similar to Fluoro-Jade, a dye specifically marketed for marking degenerating neurons. nih.govscience.gov This staining occurred in injured tissue but was absent in sham-injured brains, suggesting that the dye binds to substances produced as a result of neuronal injury. nih.gov This non-specific binding is analogous to the argyrophilia observed with silver stains in degenerating neurons. nih.gov

Implications for Interpreting Staining Patterns in Degenerative Processes

The "fluorophilia" of Rhod-5N has significant implications for the interpretation of staining patterns in studies of neurodegeneration. nih.gov The non-specific staining of degenerating neuronal tissue means that the presence of Rhod-5N fluorescence may not accurately reflect the presence of elevated calcium or zinc, another ion it can be sensitive to. nih.gov Therefore, researchers using Rhod-5N or other fluorophore-containing compounds to detect metal ions in tissue sections, especially in the context of injury or disease, must exercise caution. nih.gov The high correlation between Rhod-5N and Fluoro-Jade staining in injured tissue underscores the need for careful controls and potentially further experiments to clarify the specificity of the dye's binding in intact versus degenerating neurons. nih.gov

Cross-Reactivity with Other Metal Ions and Its Research Implications

While Rhod-5N is primarily designed as a low-affinity fluorescent indicator for calcium (Ca²⁺), its utility and the interpretation of its data are significantly influenced by its interactions with other metal ions. The BAPTA-based chelating structure of Rhod-5N is not perfectly selective for Ca²⁺, leading to cross-reactivity that has critical implications for research, creating both potential interferences and new analytical opportunities.

Detailed studies have characterized the response of Rhod-5N to a variety of polyvalent metal ions. It generally shows little response to several first-row transition metal ions but reacts strongly with certain heavy metal ions. thermofisher.comresearchgate.net For instance, Rhod-5N exhibits minimal fluorescence changes in the presence of transition metals such as iron (Fe²⁺), cobalt (Co²⁺), and nickel (Ni²⁺). thermofisher.comresearchgate.net Conversely, it displays a much more potent fluorescence enhancement upon binding to heavier ions like cadmium (Cd²⁺), mercury (Hg²⁺), and lead (Pb²⁺). thermofisher.comresearchgate.netthermofisher.com The affinity for some of these ions can be remarkably high; the dissociation constant (K_d) for Cd²⁺ binding to Rhod-5N has been determined to be as low as 1.4 nM. thermofisher.comthermofisher.com One of its notable advantages is its very low sensitivity to magnesium (Mg²⁺), showing almost no detectable response to concentrations up to 100 mM, which is crucial for studies in physiological environments where Mg²⁺ is abundant. researchgate.netresearchgate.net

The research implications of this cross-reactivity are twofold. Firstly, in the context of Ca²⁺ measurement, the presence of interfering heavy metal cations is a significant potential source of error. thermofisher.comnih.gov Because Rhod-5N binds to ions like Cd²⁺, Hg²⁺, and Pb²⁺ with high affinity, their presence in an experimental system, even at low concentrations, can lead to a fluorescence signal that might be misinterpreted as a Ca²⁺ transient. thermofisher.comresearchgate.net To address this, researchers can employ control strategies, such as using selective heavy metal chelators like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), which can sequester heavy metals without significantly disturbing Ca²⁺ or Mg²⁺ concentrations, thereby isolating the Ca²⁺-specific signal. thermofisher.comnih.gov

Secondly, the selective and sensitive response of Rhod-5N to specific heavy metals has opened up new applications for the dye beyond Ca²⁺ sensing. Its strong fluorescence enhancement with Cd²⁺ and Hg²⁺ has led to its use as a "turn-on" fluorescent sensor for these toxic metal ions. nih.govcore.ac.uk Research has demonstrated Rhod-5N's high selectivity for Cd²⁺ over other common ions like sodium (Na⁺), potassium (K⁺), Mg²⁺, and even Zn²⁺, making it a valuable tool for environmental monitoring. nih.gov For example, it has been successfully incorporated into analytical systems for the determination of cadmium and lead in natural water samples. ifremer.fr In such applications, potential interference from lead can be managed, and it was noted that copper and iron did not interfere with the cadmium measurement. nih.govifremer.fr

This dual nature of Rhod-5N's cross-reactivity underscores the importance of careful experimental design and data interpretation. While it can be a confounding factor in Ca²⁺ studies, its specific affinities for other ions render it a versatile sensor for heavy metal detection.

Interactive Data Table: Rhod-5N (potassium salt) Cross-Reactivity with Various Metal Ions

| Metal Ion | Observed Response with Rhod-5N | Research Finding |

| Cadmium (Cd²⁺) | Strong fluorescence enhancement; High-affinity binding (K_d ≈ 1.4 nM) | Rhod-5N is highly selective for Cd²⁺ and can be used as a fluorescent sensor for its detection. thermofisher.comthermofisher.comnih.govnih.gov |

| Mercury (Hg²⁺) | Strong fluorescence enhancement | Exhibits a strong response, enabling its use as a sensor for Hg²⁺. thermofisher.comresearchgate.netnih.govcore.ac.uk |

| Lead (Pb²⁺) | Strong fluorescence enhancement | Can interfere with both Ca²⁺ and Cd²⁺ measurements. thermofisher.comresearchgate.netnih.gov |

| Magnesium (Mg²⁺) | Very little to no detectable response | Insensitivity to Mg²⁺ is a key advantage for physiological Ca²⁺ measurements. researchgate.netresearchgate.netnih.gov |

| Zinc (Zn²⁺) | Low interference | Found to be highly selective for Cd²⁺ over Zn²⁺. nih.gov Some BAPTA-based indicators bind Zn²⁺, but it is a minor interferent for Rhod-5N in specific applications. thermofisher.com |

| Iron (Fe²⁺) | Little to no response | Does not significantly interfere with measurements. thermofisher.comresearchgate.netifremer.fr |

| Cobalt (Co²⁺) | Little to no response | Does not significantly interfere with measurements. thermofisher.comresearchgate.net |

| Nickel (Ni²⁺) | Little to no response | Does not significantly interfere with measurements. thermofisher.comresearchgate.net |

| Copper (Cu²⁺) | No reaction observed in specific studies | Noted as a non-interfering cation in a study focused on cadmium detection. ifremer.fr |

Future Directions and Emerging Research Avenues

Rational Design and Development of Rhod-5N Derivatives with Modified Properties

The core structure of Rhod-5N, consisting of a rhodamine fluorophore linked to a BAPTA chelator, provides a versatile scaffold for chemical modification. medchemexpress.comresearchgate.net The "rational design" of new derivatives aims to systematically alter this structure to achieve specific, improved properties. ahajournals.org This approach moves beyond simple screening to a more targeted method of creating new tools for biological investigation.

One key area of development is the creation of derivatives with a range of calcium-binding affinities. While Rhod-5N is characterized by its low affinity (Kd ≈ 320 µM), which is ideal for measuring high calcium concentrations, there is a need for probes with intermediate and varied affinities to study a wider spectrum of cellular processes. aatbio.comaatbio.com For instance, derivatives like Rhod-FF (Kd ≈ 19 µM) and X-Rhod-5F (Kd ≈ 1.6 µM) have been developed to bridge this gap. thermofisher.com Future work will likely focus on fine-tuning the electron-donating and -withdrawing groups on the BAPTA moiety to achieve an even broader and more continuous range of dissociation constants.

Another avenue of rational design involves modifying the fluorophore component to alter the spectral properties of the indicator. This could lead to the development of Rhod-5N variants with longer excitation and emission wavelengths, which would be beneficial for deep-tissue imaging and for use in multiplexing experiments with other fluorescent probes. thermofisher.com Additionally, creating ratiometric indicators from the Rhod-5N scaffold, which would allow for more quantitative and robust measurements by taking the ratio of fluorescence at two different wavelengths, is a significant goal. rsc.org

Strategies for Enhancing Specificity and Minimizing Non-Specific Interactions

A critical aspect of improving fluorescent probes is enhancing their specificity for the target ion and minimizing interactions with other cellular components. Although Rhod-5N exhibits good selectivity for calcium over magnesium, its response to other divalent cations like cadmium (Cd2+) and lead (Pb2+) has been noted. medchemexpress.comresearchgate.net

Strategies to improve specificity involve modifying the BAPTA chelating pocket to create a more sterically and electronically constrained environment that preferentially binds calcium. This could involve introducing bulky substituents or altering the geometry of the binding site to disfavor the coordination of other ions.

Minimizing non-specific interactions, such as binding to proteins and sequestration into unintended cellular compartments, is another key challenge. The cationic nature of the AM ester forms of rhodamine-based indicators can lead to their accumulation in mitochondria. thermofisher.com To counteract this, future derivatives could be conjugated to targeting moieties, such as peptides or small molecules, that direct the probe to specific organelles or cellular regions. This would not only improve the accuracy of measurements but also open up new possibilities for studying localized calcium signaling with greater precision. Furthermore, the development of probes with reduced hydrophobicity could decrease non-specific binding to cellular proteins and membranes, leading to a more accurate reflection of free calcium concentrations.

Exploration of Novel Applications in Biosensing and High-Throughput Screening Platforms

The unique properties of Rhod-5N and its derivatives make them promising candidates for a variety of novel applications beyond traditional cellular imaging.

In the realm of biosensing , Rhod-5N's fluorescence enhancement upon cation binding can be harnessed to develop sensitive and selective sensors for various analytes. researchgate.net For example, its known sensitivity to cadmium has been explored for the detection of this toxic metal ion. medchemexpress.comresearchgate.net By coupling Rhod-5N to specific recognition elements, such as aptamers or antibodies, it may be possible to create biosensors for a wide range of targets, where the binding event triggers a change in local calcium concentration that is then reported by the dye. researchgate.net

Q & A

Q. What are the optimal pH and concentration conditions for Rhod-5N (potassium salt) in detecting Ca²⁺ or Cd²⁺?

Rhod-5N's fluorescence response is highly pH-dependent. Evidence shows that pH 7.0 maximizes fluorescence intensity for Cd²⁺ detection, as acidic (pH 4.0) or alkaline (pH 10.0) conditions reduce signal output . For Ca²⁺, the probe’s low affinity (Kd = ~320 µM) makes it suitable for high-concentration compartments (e.g., endoplasmic reticulum) . Optimal working concentration is 2 µM for Cd²⁺ detection to balance signal-to-background ratios . For Ca²⁺, adjust concentrations based on compartmental Ca²⁺ levels (10 µM–1 mM) .

Q. How should Rhod-5N (potassium salt) be loaded into cells given its non-permeant nature?

As a non-cell-permeant potassium salt, Rhod-5N requires invasive loading methods such as microinjection, electroporation, or transient membrane disruption (e.g., scratch-loading) . Post-loading, validate intracellular retention via fluorescence microscopy, ensuring minimal leakage from compartments like t-tubules .

Q. What experimental controls are essential when using Rhod-5N to avoid artifacts?

Include:

- Ion specificity controls : Test for cross-reactivity with other divalent cations (e.g., Cd²⁺, Mg²⁺) by adding chelators (EGTA) or competitive ions .

- Background fluorescence : Measure signal in the absence of Ca²⁺/Cd²⁺ to account for autofluorescence .

- Buffer validation : Use pH-calibrated phosphate buffers to stabilize probe performance .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence data when using Rhod-5N in intracellular compartments?

Low fluorescence signals may arise from probe leakage (e.g., in partially sealed t-tubules) or suboptimal loading . To confirm probe retention:

- Introduce Cd²⁺ (1 mM) post-loading; a fluorescence surge confirms successful Rhod-5N entrapment .

- Compare time-lapse fluorescence stability; persistent signals indicate effective compartmentalization .

- Use alternative indicators (e.g., Fluo-4) for cross-validation in parallel experiments .

Q. What strategies improve Rhod-5N’s specificity for Ca²⁺ in systems with competing ions like Cd²⁺ or Zn²⁺?

- Selective chelation : Add TPEN (Zn²⁺ chelator) or tricaine (Cd²⁺ chelator) to isolate Ca²⁺-dependent signals .

- Dual-wavelength ratiometry : Leverage Rhod-5N’s Ca²⁺-induced fluorescence enhancement (no spectral shift) to distinguish from ion-insensitive background .

- Competitive binding assays : Pre-saturate the system with non-fluorescent Ca²⁺ analogs (e.g., Sr²⁺) to quantify probe specificity .

Q. How can Rhod-5N be used for quantitative Ca²⁺ measurements in high-concentration environments?

Apply the Hill equation to model fluorescence intensity (F) relative to Ca²⁺ concentration ([Ca²⁺]):

Where are determined in Ca²⁺-saturated/Ca²⁺-free conditions, and is the cooperativity coefficient . Calibrate using in vitro Ca²⁺ standards (0–1 mM) under matched pH and ionic strength .

Q. What are the limitations of Rhod-5N in long-term Ca²⁺ monitoring, and how can they be mitigated?

Limitations include photobleaching, compartmental leakage, and signal saturation at high Ca²⁺ levels (>1 mM). Mitigation strategies:

- Low-intensity illumination : Reduce laser power to minimize photobleaching .

- Combined probes : Use Rhod-5N with high-affinity indicators (e.g., Fura-2) to cover dynamic Ca²⁺ ranges .

- Leakage correction : Normalize signals using a non-fluorescent tracer (e.g., dextran-conjugated probes) .

Methodological Considerations

- Probe validation : Always confirm Rhod-5N’s loading efficiency and retention using control experiments (e.g., Cd²⁺ challenge) .

- Data interpretation : Account for Rhod-5N’s low affinity; fluorescence changes may not linearly correlate with Ca²⁺ in low-concentration regimes (<10 µM) .

- Cross-reactivity : Pre-test for interference from endogenous ions (e.g., Mg²⁺ in buffers) using ion-selective electrodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.